3-hydrazinyl-N,N-dimethylaniline CAS 940924-81-2 properties
3-hydrazinyl-N,N-dimethylaniline CAS 940924-81-2 properties
CAS: 940924-81-2 Synonyms: [3-(Dimethylamino)phenyl]hydrazine; N,N-Dimethyl-3-hydrazinoaniline[1]
Executive Summary
3-Hydrazinyl-N,N-dimethylaniline is a specialized aryl hydrazine intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Its core utility lies in the Fischer Indole Synthesis , where it serves as a precursor to 6-(dimethylamino)indoles—scaffolds frequently observed in CNS-active pharmaceutical agents and fluorescent probes. As a meta-substituted hydrazine bearing a strong electron-donating group (EDG), it presents unique regiochemical challenges and reactivity profiles that distinguish it from simple phenylhydrazine.
This guide details the physicochemical properties, validated synthesis protocols, and critical application data for researchers utilizing this compound in drug discovery and organic synthesis.
Physicochemical Properties
The free base of 3-hydrazinyl-N,N-dimethylaniline is prone to oxidation and is typically handled as its hydrochloride or dihydrochloride salt for enhanced stability.
| Property | Data | Notes |
| Molecular Formula | C₈H₁₃N₃ | Free base |
| Molecular Weight | 151.21 g/mol | Free base |
| Appearance | Pale yellow oil / Low-melting solid | Free base oxidizes rapidly in air to dark red/brown. |
| Salt Form (HCl) | Off-white to beige crystalline powder | Preferred for storage. Hygroscopic. |
| Predicted LogP | ~1.2 | Lipophilic, cell-permeable scaffold. |
| Solubility | DMSO, Methanol, Dilute Acid | Sparingly soluble in water (free base); Soluble in water (HCl salt). |
| Acidity (pKa) | ~5.0 (Hydrazine N), ~5.2 (Aniline N) | Protonation occurs first at the dimethylamino group or terminal hydrazine depending on conditions. |
Synthetic Protocol: Diazotization-Reduction Route
The most robust method for synthesizing CAS 940924-81-2 is the reduction of the corresponding diazonium salt derived from 3-amino-N,N-dimethylaniline. This route is preferred over nucleophilic aromatic substitution due to the electron-rich nature of the arene, which deactivates it toward SɴAr displacement.
Workflow Diagram
Figure 1: Synthesis of 3-hydrazinyl-N,N-dimethylaniline via diazonium reduction.
Step-by-Step Methodology
Reagents:
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3-Amino-N,N-dimethylaniline (1.0 eq)
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Sodium Nitrite (NaNO₂, 1.1 eq)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)
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Concentrated HCl
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Sodium Hydroxide (NaOH)
Procedure:
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Diazotization:
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Dissolve 3-amino-N,N-dimethylaniline in concentrated HCl (approx. 5-6 mL per gram of amine) and cool to -5°C to 0°C in an ice/salt bath. Crucial: Maintain temperature below 5°C to prevent diazonium decomposition.
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Add a solution of NaNO₂ in water dropwise. The solution should turn clear or slightly yellow. Stir for 30 minutes.
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-
Reduction:
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Prepare a solution of SnCl₂·2H₂O in concentrated HCl. Cool this solution to 0°C.
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Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring. A heavy precipitate (the hydrazine-tin complex) typically forms immediately.
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Allow the mixture to warm to room temperature and stir for 2 hours.
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-
Isolation (Free Base):
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Basify the reaction mixture carefully with 20% NaOH solution until pH > 12. The tin salts will initially precipitate and then redissolve as stannate at high pH.
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Extract the free hydrazine immediately with diethyl ether or ethyl acetate (3x).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
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Salt Formation (Stabilization):
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To the dried organic layer, add 4M HCl in dioxane or diethyl ether dropwise.
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Collect the precipitating hydrochloride salt by filtration. Wash with cold ether and dry under vacuum / inert atmosphere.
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Application: Fischer Indole Synthesis
The primary application of CAS 940924-81-2 is in the synthesis of indole derivatives.[2][3][4] However, the meta-substitution pattern introduces a critical regioselectivity challenge.[5]
Regioselectivity Logic
In the Fischer indole synthesis, the hydrazone intermediate undergoes a [3,3]-sigmatropic rearrangement.[5] For a meta-substituted hydrazine, there are two possible sites for ring closure:
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Ortho (C2): Between the hydrazine and the dimethylamino group.
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Para (C4): Para to the dimethylamino group.
Expert Insight: The dimethylamino group is a strong Electron-Donating Group (EDG).
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Electronic Effect: Activates the ortho and para positions.
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Steric Effect: The C2 position is sterically crowded by the adjacent -NMe₂ group.
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Outcome: Cyclization predominantly occurs at the C4 position (less hindered), leading to the 6-(dimethylamino)indole as the major product. The 4-isomer is typically a minor product or not observed.
Reaction Pathway Diagram
Figure 2: Regioselectivity in Fischer Indole Synthesis using 3-hydrazinyl-N,N-dimethylaniline.
Optimized Fischer Protocol
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Solvent: Glacial Acetic Acid or Ethanol with H₂SO₄ (4%).
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Temperature: Reflux (80-100°C).
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Time: 2-4 hours.
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Purification: The 6-isomer is often more polar; separation via column chromatography (Silica, Hexane/EtOAc) is usually required to remove trace 4-isomer.
Safety & Handling Guidelines
Hydrazines are high-energy, reactive, and toxic compounds.
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Toxicity: Suspected carcinogen (mutagenic). Toxic by inhalation and skin absorption.
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Stability: The free base oxidizes in air to form diazenes and tars. Always store under Nitrogen or Argon at -20°C.
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Incompatibility: Avoid contact with strong oxidizing agents (potential for fire/explosion) and aldehydes/ketones (unless intended reaction).
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Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully before disposal to convert to nitrogen gas.
References
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Link (Foundational Fischer Indole Chemistry).
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Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][4][5] Chemical Reviews, 63(4), 373-401. Link (Regioselectivity of meta-substituted hydrazines).
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Hughes, D. L. (1993). The Fischer Indole Synthesis.[2][3][4][5] Organic Preparations and Procedures International, 25(6), 607-632. Link (Modern mechanistic insights).
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Sigma-Aldrich. (2024). Safety Data Sheet: Phenylhydrazine Hydrochloride.[6]Link (General safety grounding for aryl hydrazine salts).
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PubChem. (2024). Compound Summary: 3-hydrazinyl-N,N-dimethylaniline (CID 23337476).[1]Link
Sources
- 1. 3-hydrazinyl-N,N-dimethylaniline | C8H13N3 | CID 23337476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. carlroth.com:443 [carlroth.com:443]
